sodium difluoromethanesulfinate
CAS No.: 275818-95-6
Cat. No.: VC7331612
Molecular Formula: CHF2NaO2S
Molecular Weight: 138.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 275818-95-6 |
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Molecular Formula | CHF2NaO2S |
Molecular Weight | 138.06 |
IUPAC Name | sodium;difluoromethanesulfinate |
Standard InChI | InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Standard InChI Key | WRYSLFYACKIPNN-UHFFFAOYSA-M |
SMILES | C(F)(F)S(=O)[O-].[Na+] |
Introduction
Sodium difluoromethanesulfinate, with the chemical formula CHF₂NaO₂S, is a versatile reagent used in organic synthesis, particularly for difluoromethylation reactions. It has gained significant attention due to its ability to introduce the difluoromethyl group (CF₂H) into various organic compounds, which is crucial for modifying the properties of molecules, such as their lipophilicity and hydrogen bonding capabilities .
Applications in Radical Difluoromethylation
Sodium difluoromethanesulfinate is used as a difluoromethylating agent, particularly in radical difluoromethylation reactions. It can generate difluoromethyl radicals, which are then used to modify protonated heteroaromatic bases and other organic compounds .
Radical Difluoromethylation
In the presence of a suitable catalyst or initiator, sodium difluoromethanesulfinate can produce difluoromethyl radicals. These radicals are highly reactive and can be used to difluoromethylate a variety of substrates, including heteroaromatic compounds .
Mechanism
The mechanism typically involves the formation of a difluoromethyl radical from sodium difluoromethanesulfinate, which then reacts with the target molecule. For example, in the presence of Eosin Y and air, the difluoromethyl radical can be generated and used for difluoromethylation reactions .
Bioconjugation and Protein Modification
Sodium difluoromethanesulfinate is also explored in bioconjugation reactions for modifying proteins. The introduction of the difluoromethyl group can alter the properties of proteins, such as their stability and interaction with other molecules .
Pharmaceutical Relevance
The difluoromethylation reactions facilitated by sodium difluoromethanesulfinate are of interest in pharmaceutical chemistry. The CF₂H group can enhance the pharmacokinetic properties of drug candidates by influencing their lipophilicity and hydrogen bonding capabilities .
Hazard Information
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Signal Word: Danger
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Hazard Statements: H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage)
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Precautionary Statements: Include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and others related to handling and disposal .
Storage and Disposal
Sodium difluoromethanesulfinate should be stored in an inert atmosphere at controlled temperatures. Disposal should follow local regulations for hazardous materials.
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